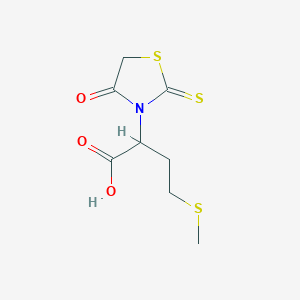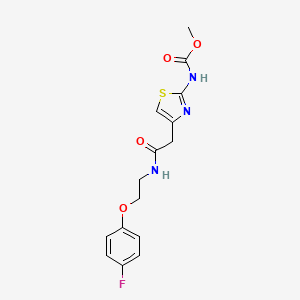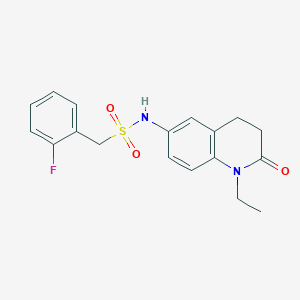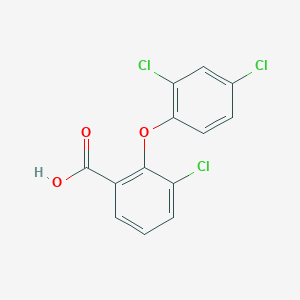
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a thiazolidin derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, related structures have been analyzed, which can give insights into the properties and behaviors of similar thiazolidin-based compounds.
Synthesis Analysis
The synthesis of thiazolidin derivatives often involves the reaction of various precursors, such as carboxylic acids, with other chemical entities that introduce the thiazolidin ring. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of a related butanoic acid compound, which was further reacted to produce pyridazinone derivatives and other heterocyclic compounds with expected biological activity . This suggests that the synthesis of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid might also involve multi-step reactions with careful selection of reactants to introduce the desired functional groups.
Molecular Structure Analysis
The molecular and solid-state structures of thiazolidin derivatives can be determined using various spectroscopic and computational methods. For example, the structure of a methyl thiazolidin derivative was elucidated using X-ray diffraction, NMR spectroscopy, and B3LYP calculations . These techniques can provide detailed information about the geometry, electronic configuration, and intermolecular interactions within the crystal lattice, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Thiazolidin derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents present on the thiazolidin ring. For instance, the reaction of a chloropyridazine derivative with different nucleophiles resulted in the formation of new compounds with antimicrobial and antifungal activities . This indicates that 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid may also participate in diverse chemical reactions, potentially leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin derivatives can be influenced by their molecular structure and the nature of their substituents. Computational studies using density functional theory (DFT) can predict various properties such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . Additionally, solvent effects on intermolecular hydrogen bonding can be investigated to understand the behavior of these compounds in different environments . These analyses are essential for designing thiazolidin derivatives with desired physical and chemical characteristics for potential applications in pharmaceuticals or materials science.
Applications De Recherche Scientifique
Fungicidal Research
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid and its derivatives have been explored in fungicidal studies. For instance, research conducted by Nagase (1974) focused on the addition reactions of dithiocarbamates, a class of compounds including the subject chemical, to investigate their fungicidal properties (Nagase, 1974).
Antitumor Potential
Research by Horishny and Matiychuk (2020) developed a synthesis method for derivatives of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid, which showed moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Pharmacological Research
In the realm of pharmacology, Kučerová-Chlupáčová et al. (2020) studied derivatives of this compound, revealing their potent inhibitory action on aldose reductase, an enzyme involved in diabetic complications. This study highlights the compound's potential in treating diabetes-related conditions (Kučerová-Chlupáčová et al., 2020).
Optical Property Studies
El-Ghamaz et al. (2018) explored the linear and nonlinear optical properties of derivatives of this compound, indicating its potential applications in materials science and photonics (El-Ghamaz, El-Sonbati, & Serag, 2018).
Propriétés
IUPAC Name |
4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S3/c1-14-3-2-5(7(11)12)9-6(10)4-15-8(9)13/h5H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZXHORZEMILIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)CSC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

